![molecular formula C11H9ClN2O3 B3024836 3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid CAS No. 660417-52-7](/img/structure/B3024836.png)
3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid
Overview
Description
The compound “3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . Oxadiazole derivatives have been studied extensively due to their broad range of chemical and biological properties .
Scientific Research Applications
Medicinal Applications
Anticancer Properties: Oxadiazoles, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways . Further investigations are needed to optimize their efficacy and safety.
Vasodilator Effects: Some oxadiazole derivatives exhibit vasodilatory properties, which means they can widen blood vessels. This effect can be beneficial for conditions like hypertension and cardiovascular diseases .
Anticonvulsant Activity: Certain oxadiazoles, including our compound, have demonstrated anticonvulsant effects in preclinical studies. These molecules may modulate neuronal excitability and reduce seizure activity .
Antidiabetic Potential: Researchers have explored oxadiazoles as potential antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or other factors related to diabetes management .
Energetic Materials
High-Energy Core: Oxadiazoles, due to their unique structure, can serve as high-energy core components in energetic materials. These materials find applications in propellants, explosives, and pyrotechnics. The 1,2,5-oxadiazole regioisomer (also known as furazan) and its derivatives have been studied for their energetic behavior .
Miscellaneous Applications
Material Science: Oxadiazoles contribute to material science, where their electronic properties and structural versatility make them useful. Researchers explore their potential in organic electronics, sensors, and other advanced materials .
Intramolecular Hydrogen Bonding: In some oxadiazole structures, intramolecular hydrogen bonding plays a crucial role. For instance, X-ray crystallography studies have revealed N–H∙∙∙N hydrogen bonds within oxadiazole compounds .
Future Directions
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIGFQFWBKOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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